An In-depth Technical Guide to the Synthesis of 6,7-Dimethyl-2,3-dihydro-1H-inden-1-one
An In-depth Technical Guide to the Synthesis of 6,7-Dimethyl-2,3-dihydro-1H-inden-1-one
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to 6,7-Dimethyl-2,3-dihydro-1H-inden-1-one, a valuable indanone derivative with applications in medicinal chemistry and materials science. The document delves into two primary, field-proven synthetic routes, elucidating the underlying chemical principles and providing detailed experimental protocols. The guide is intended for researchers, scientists, and drug development professionals seeking to synthesize this and related indanone scaffolds. Emphasis is placed on the rationale behind experimental choices, troubleshooting common issues, and ensuring the synthesis of a well-characterized final product.
Introduction: The Significance of the Indanone Scaffold
The 1-indanone core is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds. Its rigid, bicyclic framework serves as a versatile scaffold for the development of therapeutic agents targeting a wide range of diseases, including neurodegenerative disorders and cancer.[1] The dimethylated analog, 6,7-Dimethyl-2,3-dihydro-1H-inden-1-one, is of particular interest as a key intermediate for more complex molecular architectures. Its synthesis, therefore, is a critical step in the exploration of new chemical entities for drug discovery.
This guide will explore two robust and scalable synthetic pathways for the preparation of 6,7-Dimethyl-2,3-dihydro-1H-inden-1-one, providing both the theoretical background and practical, step-by-step instructions.
Synthetic Strategies: A Tale of Two Pathways
The synthesis of 6,7-Dimethyl-2,3-dihydro-1H-inden-1-one can be efficiently achieved through two primary routes, both of which leverage the power of the Friedel-Crafts reaction. The choice between these pathways may depend on the availability of starting materials, desired scale, and specific laboratory capabilities.
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Pathway A: A two-step approach involving the Friedel-Crafts acylation of o-xylene with 3-chloropropionyl chloride, followed by an intramolecular Friedel-Crafts cyclization.
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Pathway B: A three-step synthesis commencing with the Friedel-Crafts acylation of o-xylene with succinic anhydride, followed by reduction of the resulting keto-acid, and concluding with an intramolecular Friedel-Crafts cyclization.
The following sections will provide a detailed examination of each pathway.
Pathway A: The Direct Acylation-Cyclization Route
This pathway offers a more direct route to the target molecule, though careful control of reaction conditions is crucial to minimize the formation of byproducts.
Reaction Scheme
Caption: Pathway A: Direct acylation of o-xylene followed by intramolecular cyclization.
Mechanistic Insights and Rationale
The initial step is a classic Friedel-Crafts acylation , an electrophilic aromatic substitution reaction.[2] Aluminum chloride (AlCl₃), a potent Lewis acid, coordinates with the chlorine atom of 3-chloropropionyl chloride, generating a highly electrophilic acylium ion. The electron-rich o-xylene then attacks this acylium ion. The directing effects of the two methyl groups on the aromatic ring favor substitution at the 4-position, leading to the formation of 3-chloro-1-(3,4-dimethylphenyl)propan-1-one.
The second step is an intramolecular Friedel-Crafts alkylation . The Lewis acid (AlCl₃) facilitates the formation of a carbocation at the carbon bearing the chlorine atom, which is then attacked by the aromatic ring to form the five-membered ring of the indanone system.
Experimental Protocol
Step 1: Synthesis of 3-Chloro-1-(3,4-dimethylphenyl)propan-1-one
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To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add 3-chloropropionyl chloride (1.1 eq.) dropwise.
-
Stir the mixture for 15 minutes at 0 °C.
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Add a solution of o-xylene (1.0 eq.) in anhydrous DCM dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel.
Step 2: Intramolecular Cyclization to 6,7-Dimethyl-2,3-dihydro-1H-inden-1-one
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To a stirred suspension of anhydrous aluminum chloride (1.5 eq.) in anhydrous DCM at 0 °C, add a solution of 3-chloro-1-(3,4-dimethylphenyl)propan-1-one (1.0 eq.) in anhydrous DCM dropwise.
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Stir the reaction mixture at room temperature for 2-3 hours.
-
Work up the reaction as described in Step 1.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
| Parameter | Pathway A |
| Starting Materials | o-Xylene, 3-Chloropropionyl chloride |
| Key Reactions | Friedel-Crafts Acylation, Intramolecular Friedel-Crafts Alkylation |
| Number of Steps | 2 |
| Overall Yield | Moderate |
| Advantages | More direct route |
| Disadvantages | Potential for side reactions, requires careful temperature control |
Pathway B: The Succinic Anhydride Route
This three-step pathway, while longer, often provides a cleaner product and is a widely used method for the synthesis of substituted indanones.
Reaction Scheme
Caption: Pathway B: Friedel-Crafts acylation with succinic anhydride, followed by reduction and cyclization.
Mechanistic Insights and Rationale
The initial Friedel-Crafts acylation of o-xylene with succinic anhydride in the presence of AlCl₃ yields 4-(3,4-dimethylphenyl)-4-oxobutanoic acid.[3][4] This reaction is generally high-yielding and regioselective.
The second step involves the reduction of the ketone to a methylene group. Two classic named reactions are suitable for this transformation:
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Clemmensen Reduction: This method employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid.[5][6] It is effective for aryl-alkyl ketones but is performed under strongly acidic conditions, which may not be suitable for acid-sensitive substrates.
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Wolff-Kishner Reduction: This reaction utilizes hydrazine (N₂H₄) and a strong base (e.g., KOH) at high temperatures.[7][8] It is conducted under basic conditions and is a good alternative for substrates that are unstable in strong acid.
The final step is the intramolecular Friedel-Crafts acylation of the resulting 3-(3,4-dimethylphenyl)propanoic acid. This can be achieved using a strong acid catalyst like polyphosphoric acid (PPA), which acts as both a solvent and a catalyst.[9] Alternatively, the carboxylic acid can be converted to the more reactive acid chloride using thionyl chloride (SOCl₂), followed by cyclization with a Lewis acid like AlCl₃.
Experimental Protocol
Step 1: Synthesis of 4-(3,4-Dimethylphenyl)-4-oxobutanoic acid
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In a fume hood, add anhydrous aluminum chloride (2.2 eq.) to a flask containing o-xylene (1.0 eq.) and a suitable solvent like nitrobenzene or carbon disulfide at 0 °C.
-
Add succinic anhydride (1.0 eq.) portion-wise to the stirred mixture.
-
After the addition is complete, warm the mixture to room temperature and then heat to 50-60 °C for 1-2 hours.
-
Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated HCl.
-
Filter the resulting solid, wash with cold water and dilute HCl, and then recrystallize from a suitable solvent (e.g., aqueous ethanol) to obtain the pure keto-acid.
Step 2: Reduction to 3-(3,4-Dimethylphenyl)propanoic acid
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Method A: Clemmensen Reduction
-
Prepare amalgamated zinc by stirring zinc dust with a 5% mercuric chloride solution, followed by decanting the solution and washing the zinc with water.
-
To a flask containing the amalgamated zinc, add water, concentrated HCl, and 4-(3,4-dimethylphenyl)-4-oxobutanoic acid (1.0 eq.).
-
Heat the mixture under reflux for 8-12 hours, with periodic additions of concentrated HCl.
-
After cooling, decant the aqueous layer and extract it with toluene.
-
Wash the combined organic layer and toluene extract with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
-
Method B: Wolff-Kishner Reduction
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To a flask containing 4-(3,4-dimethylphenyl)-4-oxobutanoic acid (1.0 eq.), add diethylene glycol, hydrazine hydrate (3-4 eq.), and potassium hydroxide (3-4 eq.).
-
Heat the mixture to 130-140 °C for 1-2 hours, then increase the temperature to 190-200 °C to distill off water and excess hydrazine.
-
Maintain the temperature at 190-200 °C for another 3-4 hours.
-
Cool the reaction mixture, dilute with water, and acidify with concentrated HCl.
-
Extract the product with ether, wash the ethereal layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent.
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Step 3: Intramolecular Cyclization to 6,7-Dimethyl-2,3-dihydro-1H-inden-1-one
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Method A: Using Polyphosphoric Acid (PPA)
-
Add 3-(3,4-dimethylphenyl)propanoic acid (1.0 eq.) to polyphosphoric acid (10-20 times the weight of the acid).
-
Heat the mixture to 80-100 °C with stirring for 1-2 hours.
-
Pour the hot mixture onto crushed ice and stir until the PPA is hydrolyzed.
-
Extract the product with ether, wash the ether layer with sodium bicarbonate solution and water, dry, and evaporate the solvent.
-
Purify the product by distillation under reduced pressure or column chromatography.
-
-
Method B: Via the Acid Chloride
-
Reflux a mixture of 3-(3,4-dimethylphenyl)propanoic acid (1.0 eq.) and thionyl chloride (1.5 eq.) for 1 hour.
-
Remove the excess thionyl chloride by distillation.
-
Dissolve the crude acid chloride in an anhydrous solvent (e.g., DCM or carbon disulfide) and cool to 0 °C.
-
Add anhydrous aluminum chloride (1.1 eq.) portion-wise and stir at room temperature for 1-2 hours.
-
Work up the reaction as described in Pathway A, Step 1.
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| Parameter | Pathway B |
| Starting Materials | o-Xylene, Succinic anhydride |
| Key Reactions | Friedel-Crafts Acylation, Clemmensen/Wolff-Kishner Reduction, Intramolecular Friedel-Crafts Acylation |
| Number of Steps | 3 |
| Overall Yield | Good to High |
| Advantages | Generally cleaner reactions, well-established procedures |
| Disadvantages | Longer synthetic route |
Characterization of 6,7-Dimethyl-2,3-dihydro-1H-inden-1-one
Proper characterization of the final product is essential to confirm its identity and purity. The following data are expected for 6,7-Dimethyl-2,3-dihydro-1H-inden-1-one (CAS: 16440-98-5).
Spectroscopic Data
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¹H NMR (CDCl₃): The proton NMR spectrum is a key tool for structural confirmation. Expected chemical shifts (δ) are approximately:
-
7.25 (d, 1H, Ar-H)
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7.05 (d, 1H, Ar-H)
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2.95 (t, 2H, -CH₂-)
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2.60 (t, 2H, -CH₂-)
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2.35 (s, 3H, Ar-CH₃)
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2.25 (s, 3H, Ar-CH₃) (Note: The exact chemical shifts and coupling constants should be determined from the actual spectrum obtained.)[10]
-
-
¹³C NMR (CDCl₃): The carbon NMR spectrum will show the expected number of signals for the unique carbon atoms in the molecule.
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Infrared (IR) Spectroscopy: A strong absorption band in the region of 1690-1710 cm⁻¹ is characteristic of the conjugated ketone carbonyl group.
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Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (160.21 g/mol ).
Conclusion
The synthesis of 6,7-Dimethyl-2,3-dihydro-1H-inden-1-one can be successfully achieved through either a direct acylation-cyclization route or a three-step pathway involving a keto-acid intermediate. The choice of pathway will depend on the specific requirements of the synthesis. Both routes rely on the robust and versatile Friedel-Crafts reaction. Careful execution of the experimental protocols and thorough characterization of the final product are paramount to obtaining the desired indanone in high purity. This guide provides the necessary foundational knowledge and practical steps for researchers to confidently undertake the synthesis of this important chemical building block.
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